molecular formula C13H15N3O2 B11643998 (4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 5499-71-8

(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11643998
CAS No.: 5499-71-8
M. Wt: 245.28 g/mol
InChI Key: FIZLJNIKKKCMAE-UHFFFAOYSA-N
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Description

(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include the reaction of a hydrazine derivative with a β-diketone, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial effects. It can be used in biological research to study these activities and develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure may interact with specific biological targets, leading to the development of new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.

    Metamizole: A pyrazolone used as an analgesic and antipyretic.

    Antipyrine: A pyrazolone with analgesic and antipyretic effects.

Uniqueness

(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific structural features, such as the presence of a hydroxyethylamino group and a methylidene moiety. These features may confer distinct biological activities and chemical reactivity compared to other pyrazolones.

Properties

CAS No.

5499-71-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(2-hydroxyethyliminomethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H15N3O2/c1-10-12(9-14-7-8-17)13(18)16(15-10)11-5-3-2-4-6-11/h2-6,9,15,17H,7-8H2,1H3

InChI Key

FIZLJNIKKKCMAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCO

Origin of Product

United States

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